2-Bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
CAS No.:
Cat. No.: VC17518680
Molecular Formula: C10H11BrO2S
Molecular Weight: 275.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrO2S |
|---|---|
| Molecular Weight | 275.16 g/mol |
| IUPAC Name | 2-bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H11BrO2S/c1-5-2-3-6-7(4-5)14-9(11)8(6)10(12)13/h5H,2-4H2,1H3,(H,12,13) |
| Standard InChI Key | KDHDCBOCXXEVPK-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2=C(C1)SC(=C2C(=O)O)Br |
Introduction
2-Bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is an organic compound belonging to the benzothiophene derivatives class. It features a bromine atom at the second position, a methyl group at the sixth position, and a carboxylic acid functional group at the third position of the benzothiophene ring. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.
Synthesis Methods
The synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be achieved through various synthetic routes. These methods typically involve multiple steps, including halogenation and carboxylation reactions, and may require optimization to achieve high yields and purity.
Biological Activities
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Preliminary research suggests that this compound may exhibit anti-inflammatory and anticancer properties.
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The mechanism of action likely involves interactions with specific enzymes or receptors, where the bromine and carboxylic acid groups play crucial roles in binding and modulating biological activity.
Potential Applications
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Medicinal Chemistry: The compound's potential biological activities make it a candidate for further study in the development of new drugs.
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Pharmaceutical Research: Understanding its interactions with biological targets is essential for elucidating its pharmacological effects.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | Lacks bromine; has a methyl group | Different biological activities |
| 2-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide | Contains cyano group instead of carboxylic acid | Potentially different pharmacological properties |
| 2-Bromo-6,7-dihydro-1-benzothiophen-4(5H)-one | Contains a ketone instead of carboxylic acid | Different reactivity patterns due to functional groups |
Research Findings and Future Directions
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Current Research: Preliminary studies indicate potential anti-inflammatory and anticancer effects, but comprehensive studies are needed to confirm these findings.
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Future Directions: Further research should focus on elucidating the compound's pharmacological profile and exploring its potential applications in medicine.
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